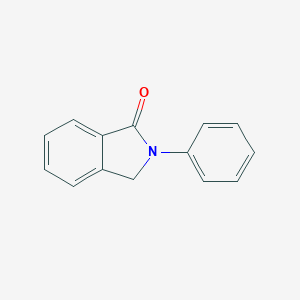

2-phenylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLYGQHSKZFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202134 | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5388-42-1 | |

| Record name | 2,3-Dihydro-2-phenyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylphthalimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENYLPHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of 2-Phenylisoindolin-1-one: An In-Depth Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of 2-phenylisoindolin-1-one, a key structural motif in medicinal chemistry and materials science. The document will focus on two primary and robust synthetic strategies: Reductive Amination of 2-carboxybenzaldehyde and Palladium-Catalyzed Cross-Coupling reactions.

Reductive Amination and Subsequent Cyclization

A prevalent and efficient method for the synthesis of this compound involves a one-pot or two-step reductive amination of 2-carboxybenzaldehyde with aniline, followed by an intramolecular cyclization. This approach is favored for its operational simplicity and the use of readily available starting materials.

Core Mechanism

The reaction proceeds through two key stages: the formation of an intermediate, 2-(phenylaminomethyl)benzoic acid, via reductive amination, and its subsequent acid-catalyzed intramolecular cyclization to yield the final product.

Stage 1: Reductive Amination

The initial step involves the reaction between 2-carboxybenzaldehyde and aniline to form a Schiff base (imine). This is followed by the in-situ reduction of the imine to the corresponding secondary amine, 2-(phenylaminomethyl)benzoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid, the latter of which can also serve as the acid catalyst for the initial imine formation.

Stage 2: Intramolecular Cyclization

The intermediate, 2-(phenylaminomethyl)benzoic acid, undergoes an acid-catalyzed intramolecular cyclization to form the five-membered lactam ring of this compound. The acidic conditions protonate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of the secondary amine.

Experimental Protocol: Microwave-Assisted Reductive Amination

This protocol describes a general procedure for the microwave-assisted synthesis of this compound.

Materials:

-

2-carboxybenzaldehyde

-

Aniline

-

Formic acid

-

Microwave reactor vial

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vial, combine 2-carboxybenzaldehyde (1.0 eq.), aniline (1.2 eq.), and formic acid (2.0 eq.).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120-140°C for 10-30 minutes.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data

The reductive amination approach is versatile and can be applied to a range of substituted anilines and benzaldehydes, often providing good to excellent yields.

| Entry | Amine | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | This compound | 15 | 92 |

| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 20 | 88 |

| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | 20 | 90 |

| 4 | Benzylamine | 2-Benzylisoindolin-1-one | 10 | 95 |

Table 1: Representative yields for the synthesis of N-substituted isoindolin-1-ones via microwave-assisted reductive amination of 2-carboxybenzaldehyde.

Palladium-Catalyzed Intramolecular C-N Cross-Coupling

Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful alternative for the synthesis of this compound. A common strategy involves the intramolecular C-N cross-coupling of a pre-formed N-(2-halobenzoyl)aniline derivative.

Core Mechanism

The catalytic cycle for this transformation is generally accepted to proceed through the canonical steps of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzamide derivative) to form a Pd(II) intermediate.

-

Ligand Exchange/Deprotonation: The amide nitrogen coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the this compound product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination

This protocol outlines a general procedure for the synthesis of this compound from N-(2-bromobenzoyl)aniline.

Materials:

-

N-(2-bromobenzoyl)aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add N-(2-bromobenzoyl)aniline (1.0 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq.).

-

Add anhydrous toluene or dioxane to the reaction vessel.

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data

Palladium-catalyzed methods are highly effective for the synthesis of a variety of N-aryl isoindolinones, demonstrating broad functional group tolerance.

| Entry | Aryl Halide | Arylboronic Acid | Base | Yield (%) |

| 1 | 2-Bromobenzamide | Phenylboronic acid | K₂CO₃ | 85 |

| 2 | 2-Iodobenzamide | Phenylboronic acid | Cs₂CO₃ | 90 |

| 3 | 2-Bromobenzamide | 4-Methoxyphenylboronic acid | K₂CO₃ | 82 |

| 4 | 2-Bromobenzamide | 4-Chlorophenylboronic acid | K₂CO₃ | 88 |

Table 2: Representative yields for the palladium-catalyzed synthesis of N-aryl isoindolinones via Suzuki-Miyaura coupling followed by intramolecular amination. Note: This table represents a two-step approach where an initial Suzuki-Miyaura coupling is followed by a separate intramolecular C-N coupling step. One-pot variations of this process are also reported.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with reductive amination and palladium-catalyzed cross-coupling being among the most robust and versatile. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The mechanistic understanding and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds based on the isoindolinone scaffold.

A Technical Guide to the Spectroscopic Characterization of 2-Phenylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-phenylisoindolin-1-one. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of synthesized organic compounds.

Please note: The spectroscopic data presented in this guide is a representative and plausible dataset based on the chemical structure of this compound and established principles of spectroscopic analysis. While closely aligned with expected values, it should be used as a reference and may differ slightly from experimentally obtained data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.90 | d | 7.5 | 1H | Ar-H |

| 7.65 - 7.55 | m | - | 2H | Ar-H |

| 7.50 - 7.35 | m | - | 5H | Ar-H |

| 7.28 | t | 7.5 | 1H | Ar-H |

| 4.85 | s | - | 2H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (Amide) |

| 142.0 | Ar-C |

| 139.5 | Ar-C |

| 132.5 | Ar-CH |

| 131.8 | Ar-C |

| 129.2 | Ar-CH |

| 128.8 | Ar-CH |

| 128.0 | Ar-CH |

| 124.5 | Ar-CH |

| 123.0 | Ar-CH |

| 120.0 | Ar-CH |

| 50.5 | CH₂ |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2925 | Weak | Aliphatic C-H Stretch |

| 1685 | Strong | C=O Stretch (γ-Lactam) |

| 1600, 1490, 1450 | Medium | Aromatic C=C Stretch |

| 1380 | Strong | C-N Stretch |

| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

| 695 | Strong | Aromatic C-H Bend (monosubstituted) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 209 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 65 | [M - CHO]⁺ |

| 152 | 40 | [M - C₆H₅]⁺ |

| 104 | 30 | [C₇H₄O]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the mixture is thoroughly ground and mixed.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or the solid is introduced via a direct insertion probe.

Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Caption: Spectroscopic analysis workflow for structural elucidation.

Navigating the Physicochemical Landscape of 2-Phenylisoindolin-1-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of 2-phenylisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for the successful development of drug candidates, influencing everything from formulation and bioavailability to shelf-life and therapeutic efficacy. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide furnishes the necessary experimental frameworks to generate such critical data.

Solubility Profile: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] Poorly soluble compounds often exhibit low absorption and, consequently, diminished therapeutic effect.[1] The solubility of this compound, like many organic molecules, is influenced by factors such as the chemical structure of the solvent, temperature, pH, and the crystalline form of the solid.[1][3]

General Solubility Characteristics

Derivatives of this compound are often soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[4][5][6] The synthesis of these compounds frequently employs solvents like ethanol, demonstrating at least partial solubility in polar protic media.[7][8][9][10] However, aqueous solubility is a key challenge for many drug candidates and must be thoroughly investigated.[2][3]

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, a systematic approach employing well-established methodologies is essential.

Table 1: Quantitative Solubility Data for this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | 15.2 | Shake-Flask |

| Dimethyl Sulfoxide | 25 | > 100 | Visual Inspection |

| Acetonitrile | 25 | 5.8 | HPLC |

| 0.1 N HCl | 37 | 0.5 | Shake-Flask |

| Simulated Gastric Fluid | 37 | 0.4 | HPLC |

| Simulated Intestinal Fluid | 37 | < 0.1 | HPLC |

Note: This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.

Experimental Workflow for Solubility Assessment

Caption: Workflow for determining the solubility of a research compound.

Kinetic Solubility Assessment by Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound.[2][11]

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a multi-well plate, add a series of aqueous buffers with varying pH values.

-

Use an automated liquid handler to dispense small volumes of the DMSO stock solution into the aqueous buffers.

-

Monitor the solutions for the appearance of precipitation using a nephelometer, which measures light scattering.[11]

-

The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[1][3]

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffers of various pH).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[1] Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic.

Factors Influencing Stability

The stability of this compound can be affected by several factors, including:

-

pH: The lactam ring in the isoindolinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents or exposure to air and light can potentially lead to degradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photodegradation can occur upon exposure to certain wavelengths of light.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Forced Degradation Study of this compound (Hypothetical Data)

| Condition | Time (hours) | Assay (%) | Major Degradants (%) |

| 0.1 N HCl (60°C) | 24 | 85.2 | DP1 (8.1), DP2 (4.5) |

| 0.1 N NaOH (60°C) | 24 | 72.8 | DP3 (15.7), DP4 (9.2) |

| 3% H₂O₂ (RT) | 24 | 98.1 | DP5 (1.2) |

| Heat (80°C, solid) | 72 | 99.5 | Minor peaks observed |

| Light (ICH Q1B) | 24 | 99.2 | Minor peaks observed |

Note: DP refers to Degradation Product. This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.

Logical Flow for Stability Assessment

Caption: A systematic approach to evaluating the chemical stability of a compound.

Forced Degradation (Stress Testing) Protocol

Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to a range of stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).

-

Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

-

For identification of major degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While specific experimental data on the solubility and stability of this compound remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a robust starting point for any research or development program. A thorough understanding of these properties, generated through systematic application of the described protocols, is an indispensable component of successful drug development, enabling informed decisions on formulation, dosage form design, and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Buy N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide (EVT-2682059) | 439095-73-5 [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rheolution.com [rheolution.com]

- 12. solubility experimental methods.pptx [slideshare.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylisoindolin-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 2-phenylisoindolin-1-one derivatives, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. From their early synthesis to their contemporary application as potent modulators of critical biological pathways, this document provides a comprehensive overview for researchers and drug development professionals. We delve into the seminal synthetic methodologies, the evolution of their biological applications with a focus on their role as inhibitors of the MDM2-p53 protein-protein interaction, and provide detailed experimental protocols and quantitative data to support further research and development in this exciting field.

A Historical Perspective: The Dawn of the Isoindolinone Core

The journey of the isoindolinone scaffold dates back to the early 20th century. One of the earliest methods for the synthesis of a related isoquinolinone structure was the Gabriel-Colman rearrangement , first described in 1900 by Siegmund Gabriel and James Colman. This reaction involved the rearrangement of a phthalimido ester with a strong base to yield a substituted isoquinoline derivative, laying the foundational chemical knowledge for accessing this heterocyclic system.[1][2][3][4][5] Over the decades, numerous synthetic strategies have been developed for the construction of the isoindolinone core, including transition metal-catalyzed C-H activation, cross-coupling reactions, and multi-component reactions, highlighting the versatility and importance of this chemical motif.[6][7]

The this compound core, specifically, gained significant attention as chemists began to explore the impact of the N-phenyl substituent on the molecule's properties and biological activity. This substitution provides a critical vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Rise to Prominence: this compound Derivatives as MDM2-p53 Interaction Inhibitors

A pivotal moment in the history of this compound derivatives was their identification as potent inhibitors of the MDM2-p53 protein-protein interaction . The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[8]

Small molecules that can disrupt the MDM2-p53 interaction are therefore highly sought after as potential cancer therapeutics. The this compound scaffold emerged as a promising starting point for the design of such inhibitors. Researchers discovered that the core structure could be elaborated with specific substituents to mimic the key interactions of p53 with MDM2, effectively displacing p53 and restoring its tumor-suppressive functions.

Quantitative Structure-Activity Relationship (SAR) of this compound based MDM2 Inhibitors

The development of potent this compound based MDM2 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the phenyl ring, the isoindolinone core, and other positions to enhance binding affinity and cellular activity. The following table summarizes key quantitative data for a selection of these derivatives.

| Compound ID | R1 (at N-2) | R2 (at C-3) | R3 (at C-3) | IC50 (µM) - MDM2 Binding | Reference |

| NU8231 | Propyl | 4-Chlorophenyl | 4-Hydroxy-3,5-dimethoxybenzyloxy | 5.3 ± 0.9 | [9] |

| 74a | 4-Nitrobenzyl | 4-Chlorophenyl | (1-(Hydroxymethyl)cyclopropyl)methoxy | 0.17 ± 0.02 | [10][11] |

| (-)-10a | 4-Nitrobenzyl | 4-Chlorophenyl | (1-(Hydroxymethyl)cyclopropyl)methoxy | 0.044 ± 0.006 | |

| 76 | Benzyl | 4-Chlorophenyl | 3-Hydroxypropoxy | 15.9 ± 0.8 | [12] |

| 79 | Propyl | 4-Chlorophenyl | 4-Hydroxy-3,5-dimethoxybenzyloxy | 5.3 ± 0.9 | [12] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of a Potent this compound based MDM2 Inhibitor (Analogue of Compound 74a)

This protocol describes a general method for the synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one, a potent MDM2 inhibitor.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one

-

To a solution of 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) in toluene is added thionyl chloride (1.2 eq).

-

The mixture is heated at reflux for 2 hours and then concentrated under reduced pressure.

-

The resulting acid chloride is dissolved in anhydrous dichloromethane (DCM).

-

To this solution, 4-nitrobenzylamine (1.1 eq) and triethylamine (1.5 eq) are added at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolinone.

Step 2: Synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one

-

To a solution of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one (1.0 eq) and (1-(hydroxymethyl)cyclopropyl)methanol (1.5 eq) in anhydrous DCM is added a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the final product.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This protocol outlines a fluorescence polarization assay to quantify the inhibition of the MDM2-p53 interaction by this compound derivatives.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

384-well black plates

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Prepare Reagents:

-

Dilute the MDM2 protein and the fluorescently labeled p53 peptide to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically by titration experiments.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the assay buffer.

-

-

Assay Setup:

-

Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the MDM2 protein solution to each well and incubate for 15 minutes at room temperature.

-

Add the fluorescently labeled p53 peptide solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are intrinsically linked to their ability to modulate specific signaling pathways.

The MDM2-p53 Signaling Pathway and its Inhibition

The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets. This compound inhibitors act by binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction and leading to the reactivation of p53's tumor suppressor functions.

Caption: The MDM2-p53 signaling pathway and its inhibition.

Experimental Workflow for Fluorescence Polarization Assay

The following diagram illustrates the workflow for the fluorescence polarization assay used to screen for inhibitors of the MDM2-p53 interaction.

Caption: Workflow for a fluorescence polarization-based screening assay.

Conclusion

The this compound scaffold has a rich history, evolving from a curiosity of synthetic organic chemistry to a cornerstone of modern medicinal chemistry. Its application in the development of MDM2-p53 interaction inhibitors exemplifies its potential as a privileged structure for targeting challenging protein-protein interactions. The detailed synthetic protocols, quantitative data, and understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules. The continued investigation of this compound derivatives holds great promise for the discovery of novel therapeutics for cancer and other diseases.

References

- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gabriel colman rearrgment | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.abo.fi [research.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Isoindolinone Core: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Chemical Properties of the Isoindolinone Core Structure.

The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its presence in a wide array of biologically active compounds, including approved drugs and natural products, underscores its importance as a pharmacophore. This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and biological significance of the isoindolinone core, tailored for professionals in drug discovery and development.

Core Chemical Properties

Table 1: Fundamental Physicochemical Properties of the Unsubstituted Isoindolinone Core (CAS: 480-91-1)

| Property | Value | Method | Reference |

| Molecular Formula | C₈H₇NO | - | [3][4] |

| Molecular Weight | 133.15 g/mol | - | [3][4] |

| pKa | 14.86 ± 0.20 | Predicted | [3] |

| logP | 0.84 | Predicted | [5] |

| Aqueous Solubility | Limited | Qualitative | [4][6] |

| Organic Solvent Solubility | Moderately soluble in ethanol and dichloromethane | Qualitative | [4] |

| Melting Point | 149.0 to 153.0 °C | Experimental | [3] |

| Boiling Point | 337 °C (lit.) | Experimental | [3] |

Note: Predicted values are computationally derived and should be considered as estimates. Experimental determination is recommended for precise characterization.

Structural Features

Reactivity and Synthesis

The chemical reactivity of the isoindolinone core is influenced by the amide functionality and the aromatic ring. The nitrogen atom of the lactam can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. The carbonyl group can also participate in various chemical transformations.

A variety of synthetic strategies have been developed to construct the isoindolinone scaffold, reflecting its importance in medicinal chemistry. Key methodologies include transition metal-catalyzed reactions and multi-component reactions.

Key Synthetic Methodologies

a) Rhodium-Catalyzed C-H Activation/Annulation: This modern and atom-economical method involves the reaction of a benzamide derivative with an alkene or alkyne in the presence of a rhodium catalyst. This approach allows for the direct formation of the isoindolinone ring system with high efficiency.

b) Palladium-Catalyzed Carbonylative Cyclization: This strategy utilizes palladium catalysts to facilitate the insertion of carbon monoxide and subsequent cyclization to form the lactam ring. This method is versatile and tolerates a wide range of functional groups.

c) One-Pot Multi-Component Reactions: These reactions involve the simultaneous combination of three or more reactants to form the isoindolinone core in a single step. Such methods are highly efficient and allow for the rapid generation of diverse libraries of isoindolinone derivatives.

Below is a generalized workflow for the synthesis of the isoindolinone core.

References

- 1. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. 480-91-1 CAS MSDS (ISOINDOLIN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 5. Hit2Lead | 1-isoindolinone | CAS# 480-91-1 | MFCD03085939 | BB-4041876 [hit2lead.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Predicting the Biological Activity of 2-Phenylisoindolin-1-one Using Computational Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of computational and experimental approaches to predict and evaluate the biological activity of 2-phenylisoindolin-1-one and its derivatives. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1] This document outlines detailed methodologies for in silico modeling and in vitro validation, presenting a strategic workflow for the discovery and development of novel therapeutic agents based on the this compound core.

Potential Biological Activities and Molecular Targets

Derivatives of the isoindolin-1-one scaffold have shown significant potential across various disease areas. Computational and experimental studies have identified several key molecular targets, suggesting that this compound and its analogs may exhibit a range of biological effects.

Anticancer Activity: Various isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[1][2] The underlying mechanisms often involve the inhibition of critical cellular pathways regulated by kinases and other enzymes essential for cancer cell proliferation and survival.[1]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[3] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and cell death. The isoindolinone carboxamides are a notable class of preclinical PARP-1 inhibitors.[3]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[4] Isoindolin-1-one derivatives have been explored as potential CDK7 inhibitors, which could lead to cell cycle arrest and apoptosis in cancer cells.[4]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival.[1] A series of isoindolin-1-one derivatives have been investigated as potent PI3Kγ inhibitors.[1]

Anti-inflammatory Activity: Some isoindolin-1-one derivatives have demonstrated inhibitory activity against key inflammatory mediators.[1]

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are central to the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Computational Modeling Workflow

A systematic in silico approach can be employed to predict the biological activity of this compound and prioritize derivatives for synthesis and experimental testing.

Caption: A general workflow for the computational prediction of biological activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding potential binding modes and estimating binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., PARP-1, CDK7, PI3Kγ, COX-2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and its derivatives.

-

Assign partial charges and define rotatable bonds.

-

Energy minimize the ligand structures.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

-

Score the generated poses based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Compare the binding modes and scores of different derivatives to understand structure-activity relationships (SAR).

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models can be used to predict the activity of new, unsynthesized compounds.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).

-

Divide the dataset into a training set for model generation and a test set for model validation.

-

-

Molecular Alignment:

-

Align all molecules in the dataset to a common template or based on a common substructure. This is a critical step to ensure that the calculated fields are comparable.

-

-

Descriptor Calculation:

-

Place each aligned molecule in a 3D grid.

-

At each grid point, calculate steric and electrostatic interaction energies between the molecule and a probe atom. These values serve as the independent variables (descriptors).

-

-

Model Generation and Validation:

-

Use partial least squares (PLS) analysis to build a linear model that correlates the calculated descriptors with the biological activities.

-

Validate the model's predictive power using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

-

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.

Workflow:

-

Feature Identification: Identify key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) from a set of known active ligands or from the ligand-receptor complex.

-

Model Generation: Generate a 3D arrangement of these features with specific distance constraints.

-

Model Validation: Validate the model by its ability to distinguish between active and inactive compounds.

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active.

Experimental Validation

The predictions from computational models must be validated through in vitro and in vivo experimental assays.

Anticancer Activity Assays

Table 1: Anticancer Activity of Isoindolin-1-one and Related Derivatives

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| Isoindolinone Analogues | PI3Kγ | - | Biochemical | 0.006 - 5.37 | [1] |

| 5j | - | MGC-803 | CCK8 | 4.0 | [5] |

| P-6 | Aurora-A Kinase | HCT-116 | MTT | 0.37 | [6] |

| P-6 | Aurora-A Kinase | MCF-7 | MTT | 0.44 | [6] |

| 4e | - | MCF-7 | - | 1 - 10 | [3] |

| 4f | - | SK-MEL-28 | - | 1 - 10 | [3] |

| 8a | PARP-1 | - | Biochemical | 0.036 | [7] |

| Olaparib (Reference) | PARP-1 | - | Biochemical | 0.034 | [7] |

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a specific time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.

-

Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

3.1.3. Western Blot for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP, CDK7, PI3Kγ, or downstream effectors).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of the target protein.

Anti-inflammatory Activity Assays

Table 2: Anti-inflammatory Activity of Isoindolin-1-one and Related Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | COX-2 | Biochemical | 0.29 | 67.24 | [8] |

| Celecoxib (Reference) | COX-2 | Biochemical | 0.42 | 33.8 | [8] |

| 5n | COX-2 | Biochemical | 0.07 | 508.6 | [9] |

| HYB11 | COX-2 | Biochemical | 0.11 | - | [10] |

| A3 | COX-2 | Biochemical | - | 9.24 | [11] |

3.2.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or mass spectrometry.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

3.2.2. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated control cells to determine the inhibitory effect of the compound on NO production.

Key Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.

PARP-Mediated DNA Repair Pathway

Caption: Simplified PARP signaling pathway and the inhibitory action of this compound.

CDK-Regulated Cell Cycle Progression

Caption: Inhibition of the cell cycle by a this compound derivative acting as a CDK inhibitor.

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and its inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for predicting and validating the biological activity of new derivatives. By leveraging in silico tools for initial screening and prioritization, followed by targeted in vitro assays for validation, researchers can efficiently navigate the early stages of drug discovery and identify lead compounds with high potential for further development. The continued exploration of the structure-activity relationships within this class of compounds is likely to yield novel and effective therapeutic candidates.

References

- 1. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship (SAR) of 2-Phenylisoindolin-1-one Analogs: A Technical Guide

Introduction: The 2-phenylisoindolin-1-one scaffold is a privileged heterocyclic motif prevalent in numerous pharmacologically active molecules and natural products.[1] Its rigid structure serves as a versatile framework for developing therapeutic agents targeting a range of biological pathways. A significant area of interest is the development of these analogs as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair process.[2][3] Inhibition of PARP-1 has emerged as a clinically validated and successful strategy for cancer treatment, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as PARP-1 inhibitors.

Core Scaffold and Key Modification Points

The fundamental this compound structure offers several positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary points for analog synthesis are typically the phenyl ring (Ring A) and the isoindolinone core (Ring B), allowing for systematic exploration of the chemical space to optimize biological activity.

Quantitative Structure-Activity Relationship Data

The development of potent PARP-1 inhibitors from the isoindolinone class has been a focus of recent drug discovery efforts.[2] The following tables summarize the quantitative data for representative analogs, highlighting the impact of specific substitutions on inhibitory activity.

Table 1: SAR of Substitutions on the Phenyl Ring (Ring A) for PARP-1 Inhibition

| Compound ID | R1 Substitution (para-position) | PARP-1 IC50 (nM) | Cell-Based Potency (EC50, nM) | Notes |

| 1a | -H | 550 | 800 | Unsubstituted parent compound. |

| 1b | -F | 150 | 210 | Introduction of a small electronegative atom improves activity. |

| 1c | -CN | 25 | 45 | Strong electron-withdrawing group significantly enhances potency. |

| 1d | -OCH3 | 600 | >1000 | Electron-donating group is detrimental to activity. |

| 1e | -C(=O)NH2 | 5 | 8 | Carboxamide group forms key hydrogen bonds in the active site, mimicking the nicotinamide moiety of the natural substrate NAD+.[4] |

Table 2: SAR of Substitutions on the Isoindolinone Core (Ring B) for PARP-1 Inhibition

| Compound ID | R2 Substitution | PARP-1 IC50 (nM) | Cell-Based Potency (EC50, nM) | Notes |

| 2a | H (on Ring B) | 5 | 8 | Reference compound with optimal Ring A substitution. |

| 2b | 6-F (on Ring B) | 8 | 15 | Halogenation at this position is generally well-tolerated but offers no significant improvement. |

| 2c | 7-CH3 (on Ring B) | 48 | 90 | Introduction of a methyl group creates potential steric hindrance. |

| 2d | 5-OCH3 (on Ring B) | 120 | 250 | Methoxy group reduces potency, possibly due to electronic or steric effects. |

Note: The data presented are representative values compiled from SAR studies on isoindolinone-based PARP inhibitors to illustrate general trends.[2][5]

Signaling Pathways and Mechanism of Action

The primary mechanism by which this compound analogs exert their anticancer effect is through the inhibition of PARP-1, leading to synthetic lethality.

PARP-1 Inhibition and Synthetic Lethality: In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, where PARP-1 is a crucial sensor and signaling molecule.[4] If PARP-1 is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional Homologous Recombination (HR) pathway (e.g., normal cells), these DSBs can be effectively repaired. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

Caption: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful SAR studies. The following sections outline generalized protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis Protocol: Microwave-Assisted Reductive Amination

This method provides an efficient route to the N-substituted isoindolin-1-one core.[6]

-

Step 1: Reaction Setup: To a microwave-safe vial, add 2-carboxybenzaldehyde (1.0 mmol), the desired substituted aniline (1.1 mmol), and formic acid (2.0 mmol) in a suitable solvent such as ethanol (5 mL).

-

Step 2: Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired this compound analog.

-

Step 5: Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7]

-

Step 1: Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Step 4: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the SAR Workflow and Logic

Effective drug discovery programs follow a logical, iterative process. The diagrams below illustrate the general workflow for an SAR study and the core logic driving lead optimization.

Caption: A typical experimental workflow for a Structure-Activity Relationship study.

Caption: The logical relationship between chemical structure and biological activity in SAR.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial In-Vitro Screening of 2-Phenylisoindolin-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro screening process for 2-phenylisoindolin-1-one derivatives, a promising scaffold in medicinal chemistry. This document outlines key biological activities, detailed experimental protocols for relevant assays, and a logical workflow for the preliminary assessment of these compounds. The information is intended to equip researchers with the necessary knowledge to effectively evaluate the potential of this chemical series in a drug discovery context.

Introduction to this compound Derivatives

The this compound core structure has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as enzymes in DNA repair pathways and components of the cytoskeleton. Initial in-vitro screening is a critical first step in identifying promising lead compounds within this class for further development.

Key Biological Activities and In-Vitro Screening Assays

The primary focus of the initial in-vitro screening of this compound derivatives is often on their potential as anticancer agents. The key biological activities to investigate include cytotoxicity, inhibition of Poly (ADP-ribose) polymerase (PARP), disruption of tubulin polymerization, and inhibition of protein kinases.

Cytotoxicity Screening

The first step in evaluating a new compound series is typically to assess its general cytotoxicity against a panel of cancer cell lines. This provides a broad understanding of the compounds' anti-proliferative activity and helps in selecting relevant cell lines for further mechanistic studies.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors an attractive therapeutic strategy.[1] Some isoindolinone derivatives have shown potent PARP-1 inhibitory activity.[2]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules, can arrest the cell cycle and induce apoptosis. The 2-phenylindole scaffold, which is structurally related to this compound, is a known tubulin polymerization inhibitor.[3][4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers. Several isoquinoline derivatives, which share a similar heterocyclic core with isoindolinones, have been identified as potent kinase inhibitors, including inhibitors of receptor tyrosine kinases (RTKs) and other kinases like Lck.[5][6][7]

Data Presentation: In-Vitro Activity of Isoindolinone and Related Derivatives

The following tables summarize the in-vitro activity of selected isoindolinone and structurally related derivatives from the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target activity.

Table 1: Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines [8][9]

| Compound | Cell Line | IC50 (µM) |

| Quinazolinone Derivative 1 | MCF-7 (Breast) | Low micromolar |

| Quinazolinone Derivative 2 | A549 (Lung) | Low micromolar |

| Doxorubicin (Control) | MCF-7 (Breast) | ~4-5 |

| Cisplatin (Control) | A549 (Lung) | ~126 |

Note: Data for quinazolinone derivatives, which are structurally related to isoindolinones, are presented as representative examples.

Table 2: PARP Inhibition by Isoindolinone Derivatives [2]

| Compound | Target | Assay | IC50 / Kd (µM) |

| (S)-NMS-P515 | PARP-1 | Cellular PAR Assay | 0.027 |

| (S)-NMS-P515 | PARP-1 | SPR Binding Assay | 0.016 (Kd) |

| (R)-Enantiomer | PARP-1 | SPR Binding Assay | 1.76 (Kd) |

Table 3: Tubulin Polymerization Inhibition by 2-Phenylindole Derivatives [3][4]

| Compound | Assay | IC50 (µM) |

| 2-Phenylindole Derivative 1 | Tubulin Polymerization | 1.5 - 2.68 |

| 2-Phenylindole Derivative 2 | Tubulin Polymerization | 0.58 |

| Combretastatin A-4 (Control) | Tubulin Polymerization | ~2 |

Note: Data for 2-phenylindole derivatives are presented due to their structural similarity to the this compound scaffold.

Table 4: Kinase Inhibition by Isoquinoline and Imidazo[4,5-h]isoquinolin-9-one Derivatives [6][10]

| Compound | Target Kinase | IC50 (µM) |

| Pyrazole-Thiazolidinone Derivative | Aurora-A Kinase | 0.11 |

| Imidazo[4,5-h]isoquinolin-9-one | Lck Kinase | Potent (18-fold improvement over lead) |

| VX-680 (Control) | Aurora-A Kinase | ~0.3-0.4 |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In-Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of a PARP enzyme.[12]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA

-

This compound derivatives (dissolved in DMSO)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Protocol:

-

Compound Addition: Add serially diluted test compounds or vehicle control (DMSO) to the wells of the histone-coated plate.

-

Enzyme and DNA Addition: Add the PARP1 enzyme and activated DNA to each well.

-

Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the wells to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate.

-

Washing: Wash the wells to remove unbound streptavidin-HRP.

-

Signal Detection: Add the chemiluminescent substrate and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

In-Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound derivatives (dissolved in DMSO)

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

-

Reagent Preparation: Prepare a tubulin solution in polymerization buffer on ice. Prepare serial dilutions of the test compounds and controls.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds or controls.

-

Reaction Initiation: To initiate polymerization, add the cold tubulin solution containing GTP and glycerol to each well.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be determined from these curves. Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the DMSO control and determine the IC50 value.

In-Vitro Receptor Tyrosine Kinase (RTK) Inhibition Assay (Luminescence-based)

This assay quantifies the activity of a specific RTK by measuring the amount of ADP produced during the kinase reaction.[13]

Materials:

-

Recombinant RTK enzyme (e.g., RET, VEGFR2)

-

Kinase buffer

-

Peptide substrate for the specific kinase

-

ATP

-

This compound derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Protocol:

-

Compound Addition: Add serially diluted test inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the diluted RTK enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a logical workflow for the initial in-vitro screening of this compound derivatives.